REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:9]([CH:14]1[C:19](=O)[CH2:18][CH2:17][NH:16][CH2:15]1)(OCC)=[O:10].OS(O)(=O)=O.[NH4+].[OH-]>C(Cl)(Cl)Cl>[CH2:18]1[CH2:17][NH:16][CH2:15][C:14]2[C:9](=[O:10])[O:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[C:19]1=2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(OCC)C1CNCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring 4 days at room temperature the reaction
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
was chilled
|
Type
|
STIRRING
|
Details
|
After stirring 6 days the reaction
|
Duration
|
6 d
|
Type
|
FILTRATION
|
Details
|
and was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the resultant gum was triturated with pet ether
|
Type
|
CUSTOM
|
Details
|
The resultant solid was crystallized from 100 cc 3N HCl affording 2.3 g (10%) of product mp. 330°- 5° C.
|
Name
|
|
Type
|
|
Smiles
|
C1C2=C(CNC1)C(OC1=C2C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |